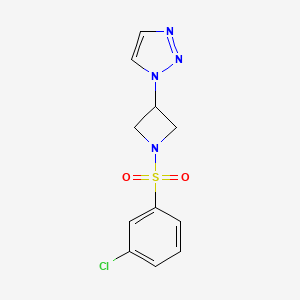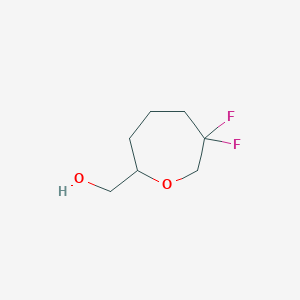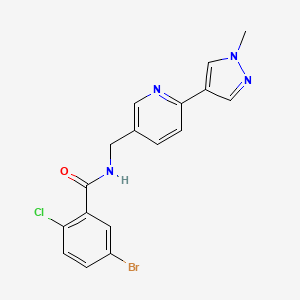![molecular formula C11H16FN3O B2377215 5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine CAS No. 2200425-06-3](/img/structure/B2377215.png)
5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine” is a chemical compound with the molecular formula C13H19FN2O . It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “this compound”, often involves complex chemical reactions. Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrimidine ring, a fluorine atom, and a methoxy group attached to a methylpiperidine . The exact three-dimensional structure would require further analysis, such as X-ray crystallography .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 238.3 . Other properties such as boiling point, melting point, solubility, and stability would require further experimental determination .Applications De Recherche Scientifique
Radiopharmaceutical Synthesis
One notable application of pyrimidine derivatives in scientific research is in the synthesis of radiopharmaceuticals. Specifically, the synthesis of 3′-deoxy-3′-[18F]-fluoro-1-β-D-xylofuranosyluracil ([18F]-FMXU), a pyrimidine analog, has been documented. This compound was synthesized through a series of chemical reactions, starting from 5-methyluridine, and resulted in a product with high radiochemical purity and specific activity. The synthesized [18F]-FMXU has applications in Positron Emission Tomography (PET) imaging, which is a critical tool in medical diagnostics, particularly in oncology for tumor detection and monitoring (Alauddin, Balatoni & Gelovani, 2005).
Antitumor Activity
The pyrimidine scaffold has also been explored for its antitumor properties. One study synthesized an acyclonucleoside derivative of 5-fluorouracil, aiming to develop new derivatives with reduced side effects and improved safety margins. The synthesized compound showed significant inhibitory activity against L1210 mouse leukemia cells in culture, and when administered to leukemic mice, it resulted in increased survival rates without evident host toxicity (Rosowsky, Kim & Wick, 1981).
Fluorinated Pyrimidines in Cancer Treatment
In the realm of cancer treatment, fluorinated pyrimidines (FPs) like 5-Fluorouracil (5-FU) play a pivotal role, being used to treat over 2 million cancer patients annually. Research has focused on optimizing the synthesis of 5-FU, including the incorporation of radioactive and stable isotopes to study its metabolism and biodistribution. Beyond its traditional role in inhibiting thymidylate synthase, recent studies have discovered new mechanisms by which 5-FU exerts its anti-tumor effects, such as inhibiting RNA- and DNA-modifying enzymes. The insights from these studies have potential implications for the more precise use of FPs in cancer treatment, especially in the era of personalized medicine (Gmeiner, 2020).
Mécanisme D'action
While the specific mechanism of action for “5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine” is not mentioned in the search results, fluoropyrimidines like 5-fluorouracil (5-FU) and floxuridine are known to act as antimetabolites, inhibiting the synthesis of DNA and thus preventing cell division .
Orientations Futures
The future directions for research on “5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine” could involve further exploration of its potential applications in pharmaceuticals, particularly given the importance of pyrimidine and piperidine derivatives in drug design . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable information for its potential uses.
Propriétés
IUPAC Name |
5-fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O/c1-15-5-3-2-4-10(15)8-16-11-13-6-9(12)7-14-11/h6-7,10H,2-5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZTUFRXOSYEHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1COC2=NC=C(C=N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-benzyl-5-oxo-N-[(pyridin-3-yl)methyl]morpholine-3-carboxamide](/img/structure/B2377132.png)



![4-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2377142.png)

![3-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine](/img/structure/B2377147.png)
![(4-Chloro-2-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2377149.png)



![7-(2,4-dichlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![methyl 2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2377154.png)
![3-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzonitrile](/img/structure/B2377155.png)
